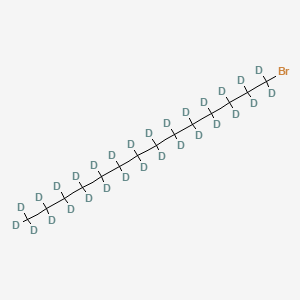

1-Bromotetradecane-D29

Vue d'ensemble

Description

1-Bromotetradecane-D29 is a deuterium-labeled analog of 1-Bromotetradecane. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromotetradecane-D29 can be synthesized through the bromination of tetradecane-D29. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure the selective bromination of the tetradecane-D29.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The process is optimized to achieve high yields and purity of the final product. The use of deuterium-labeled starting materials and controlled reaction conditions are crucial to ensure the incorporation of deuterium atoms in the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromotetradecane-D29 undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: It can undergo elimination reactions to form alkenes. This typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used. The reactions are carried out at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: The major products include alcohols, nitriles, and amines.

Elimination Reactions: The major products are alkenes.

Oxidation Reactions: The major products include alcohols and carboxylic acids.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1-Bromotetradecane-D29 is primarily used as a reagent in organic synthesis, particularly in the preparation of surfactants and other functionalized compounds. Its long alkyl chain contributes to the amphiphilic nature of the resulting molecules, which is crucial in applications such as:

- Surfactant Production : It serves as a precursor for synthesizing cationic surfactants that are used in personal care products and industrial applications. For instance, it has been utilized to create quaternary ammonium salts that exhibit excellent surface-active properties .

- Synthesis of Amphiphilic Molecules : The compound is involved in the preparation of amphiphilic molecules that can form micelles or vesicles, which are essential in drug delivery systems and nanotechnology .

Biological Applications

The deuterated form of 1-Bromotetradecane has gained attention in biological research due to its potential to alter pharmacokinetic profiles and metabolic pathways of drugs. Some specific applications include:

- Drug Development : Its use in the synthesis of labeled compounds allows researchers to track drug metabolism and distribution within biological systems. This is particularly useful in pharmacokinetic studies where understanding the behavior of drugs in vivo is critical .

- Cell Membrane Studies : The compound can be incorporated into lipid bilayers or membranes for studying membrane dynamics and interactions with proteins or other biomolecules. This application is vital for understanding cellular processes at a molecular level .

Case Study 1: Surfactant Synthesis

A study demonstrated the synthesis of N-tetradecyl-1,10-phenanthrolinium-based salts using this compound. The resulting compounds were characterized for their surfactant properties, showing significant potential for applications in drug delivery systems due to their ability to disrupt biomembranes selectively .

Case Study 2: Neutron Reflectivity Measurements

Research involving neutron reflectivity has utilized this compound to study the structure of surfactant films at the molecular level. These studies revealed insights into the arrangement of surfactants at interfaces, which is crucial for developing new materials with tailored properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Precursor for surfactants and functionalized compounds | Essential for creating amphiphilic structures |

| Drug Development | Used in pharmacokinetic studies | Alters metabolic profiles; tracks drug behavior |

| Membrane Studies | Incorporated into lipid bilayers | Aids in understanding membrane dynamics |

| Surfactant Characterization | Studied via neutron reflectivity | Provides insights into molecular arrangements |

Mécanisme D'action

The mechanism of action of 1-Bromotetradecane-D29 involves the incorporation of deuterium atoms into the molecular structure. This incorporation can affect the physical and chemical properties of the compound, such as its stability, reactivity, and interaction with other molecules. The presence of deuterium atoms can also influence the metabolic pathways and pharmacokinetics of the compound in biological systems.

Comparaison Avec Des Composés Similaires

1-Bromotetradecane-D29 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

1-Bromotetradecane: The non-deuterated analog of this compound.

1-Bromododecane: A shorter chain analog with similar chemical properties.

1-Bromohexadecane: A longer chain analog with similar chemical properties.

The deuterium labeling in this compound provides unique advantages in scientific research, such as improved stability and the ability to trace the compound in complex biological systems.

Activité Biologique

1-Bromotetradecane-D29, a deuterated derivative of 1-bromotetradecane, is a long-chain alkyl halide with the molecular formula C14H29Br and a molecular weight of approximately 285.2 g/mol. Its unique isotopic labeling with deuterium (D) allows for enhanced tracking and analysis in biological studies. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Structure and Composition

- Chemical Formula : C14H29Br

- Molecular Weight : 285.2 g/mol

- CAS Number : 347841-80-9

- Deuterated Form : this compound indicates the presence of deuterium isotopes in the structure, which can influence its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 283 °C |

| Melting Point | -7 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

This compound has been studied for its interactions with biological membranes and cellular systems. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The bromine atom can participate in nucleophilic substitution reactions, which may lead to various biological effects.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, particularly those involved in inflammation and apoptosis. It has been shown to modulate the activity of certain enzymes and receptors, which may have implications for therapeutic applications.

Case Studies

- Inflammation Modulation : A study demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

- Cell Viability : In vitro assays indicated that this compound could induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Toxicity and Safety

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of cytotoxicity. Safety assessments are crucial before considering therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Bromotetradecane | Moderate cytotoxicity | Used as a solvent in various reactions |

| 1-Bromododecane | Low cytotoxicity | Shorter chain length affects activity |

| 1-Bromooctadecane | High cytotoxicity | More pronounced effects on membranes |

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120640 | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-80-9 | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.